

L-Carnosine: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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Abstract

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant physiological roles and therapeutic potential.[1] Concentrated in muscle and brain tissues, it exhibits a remarkable range of biochemical activities, including potent antioxidant, antiglycation, pH-buffering, and metal-chelating properties.[2][3] This technical guide provides an in-depth analysis of the molecular structure and core chemical properties of **L-Carnosine**. It details the experimental protocols for assessing its key functionalities and explores its influence on critical cellular signaling pathways. All quantitative data are summarized for clarity, and complex biological and experimental processes are visualized through detailed diagrams.

Molecular Structure of L-Carnosine

L-Carnosine is a dipeptide molecule composed of the amino acids β -alanine and L-histidine, linked by a peptide bond.[4] Its structure is fundamental to its diverse chemical and biological functions. The imidazole ring of the histidine residue is a key feature, contributing significantly to its buffering and metal-chelating capabilities.[2]

Key Structural Identifiers:

IUPAC Name: (2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid[5]



Chemical Formula: C9H14N4O3[6]

CAS Number: 305-84-0[6]

Synonyms: β-Alanyl-L-histidine, Ignotine, Karnozin[5]

Physicochemical Properties of L-Carnosine

The physicochemical properties of **L-Carnosine** are summarized in the table below, providing a quantitative overview of its characteristics.

Property	Value	References
Molar Mass	226.23 g/mol	[5]
Melting Point	253-256 °C (with decomposition)	[4][5]
pKa (imidazole ring)	6.83	[2][4]
pKa (amino group)	2.62 (at 25°C)	[7]
Solubility in Water	384 mg/mL; Very soluble	[5][7]
Appearance	White to off-white crystalline powder	[7]
Stability	Stable under neutral to slightly acidic conditions (pH 4-7); may be heat sensitive. Incompatible with strong oxidizing agents.	[2]

Key Chemical and Biological Activities

L-Carnosine's unique structure confers several important biological activities, making it a subject of intense research in drug development and nutritional science.

Antioxidant Activity

L-Carnosine is a potent antioxidant that can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Its antioxidant mechanism is multifaceted, involving direct



scavenging of free radicals and chelation of pro-oxidant metal ions like copper and zinc, which prevents the formation of highly reactive hydroxyl radicals via Fenton reactions.[2][3]

Anti-Glycation Properties

One of the most notable functions of **L-Carnosine** is its ability to inhibit the formation of Advanced Glycation End-products (AGEs).[3] Glycation is a non-enzymatic reaction between sugars and proteins that leads to protein cross-linking and loss of function, a process implicated in aging and diabetic complications.[3] **L-Carnosine** can compete with proteins for reaction with reducing sugars, thereby preventing the glycation process.[3]

pH Buffering Capacity

With a pKa of 6.83 for its imidazole ring, **L-Carnosine** is an effective physiological pH buffer, particularly in skeletal muscle.[2][4] During intense exercise, it helps to buffer the lactic acid produced, thereby delaying muscle fatigue.[3]

Metal Ion Chelation

The imidazole ring of **L-Carnosine** allows it to chelate divalent metal ions, including copper (Cu^{2+}) , zinc (Zn^{2+}) , and iron (Fe^{2+}) .[2] This action not only contributes to its antioxidant properties by preventing metal-catalyzed oxidation but also plays a role in regulating the homeostasis of these essential but potentially toxic metal ions.[3]

Experimental Protocols

Detailed methodologies for assessing the key chemical properties of **L-Carnosine** are provided below.

Determination of Antioxidant Capacity: ABTS Decolorization Assay

This protocol describes the measurement of antioxidant capacity using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[8]

- Reagent Preparation:
 - Prepare a 7 mM ABTS stock solution in ultrapure water.[8]



- Prepare a 2.45 mM potassium persulfate solution in ultrapure water.[8]
- ABTS Radical Cation (ABTS•+) Generation:
 - Mix the ABTS stock solution and potassium persulfate solution in equal volumes.[8]
 - Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
 This will form the dark blue/green ABTS•+ solution.[8]

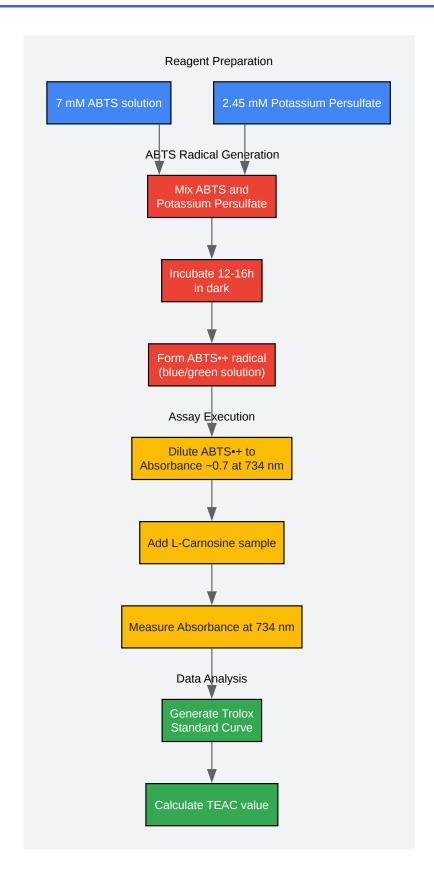
Assay Procedure:

- Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
- Add a specific volume of the L-Carnosine sample to a defined volume of the diluted ABTS•+ solution.
- Record the absorbance at 734 nm after a set incubation period (e.g., 6 minutes).

Data Analysis:

- A standard curve is generated using Trolox (a water-soluble vitamin E analog) as a standard antioxidant.
- The antioxidant capacity of L-Carnosine is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).





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Workflow for the ABTS Antioxidant Capacity Assay.



In Vitro Anti-Glycation Assay

This protocol provides a framework for studying the anti-glycation properties of **L-Carnosine** using a model protein like Bovine Serum Albumin (BSA).

- Reaction Mixture Preparation:
 - Prepare a solution of BSA in a phosphate buffer (e.g., pH 7.4).
 - Prepare a concentrated solution of a reducing sugar (e.g., glucose or fructose).
 - Prepare various concentrations of L-Carnosine solution.
- Incubation:
 - In separate reaction tubes, mix the BSA solution, the reducing sugar solution, and either
 L-Carnosine or a vehicle control.
 - Incubate the mixtures at a physiological temperature (e.g., 37°C) for an extended period (e.g., several days to weeks) under sterile conditions to allow for the formation of AGEs.
- Assessment of Glycation:
 - At various time points, take aliquots from each reaction mixture.
 - Measure the formation of AGEs using spectrofluorometry. AGEs typically exhibit fluorescence at an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm.
 - Alternatively, specific AGEs like Nε-(carboxymethyl)lysine (CML) can be quantified using ELISA or HPLC.
- Data Analysis:
 - Compare the fluorescence intensity or the concentration of specific AGEs in the samples treated with L-Carnosine to the control samples.
 - The percentage inhibition of AGE formation by L-Carnosine can be calculated.



Determination of pH Buffering Capacity by Potentiometric Titration

This protocol outlines the determination of the buffering capacity of **L-Carnosine** using potentiometric titration.

- Sample Preparation:
 - Prepare a solution of L-Carnosine of a known concentration (e.g., 10 mM) in deionized water.
- · Titration Setup:
 - Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
 - Place the L-Carnosine solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- Titration Procedure:
 - Slowly add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
 - After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
 - Continue the titration until the pH has passed through the expected buffering range of the imidazole group (around pH 6.83).
- Data Analysis:
 - Plot the pH of the solution versus the volume of HCl added to generate a titration curve.
 - The buffering capacity (β) is at its maximum when the pH equals the pKa. It can be calculated from the slope of the titration curve. The region of the curve with the shallowest slope indicates the best buffering action.



Assessment of Metal Chelation Activity: Ferrozine Assay for Iron (II) Chelation

This spectrophotometric assay determines the iron (II) chelating capacity of **L-Carnosine**.

- Reagent Preparation:
 - Prepare a solution of L-Carnosine at various concentrations.
 - Prepare a 2 mM solution of iron (II) chloride (FeCl₂).
 - Prepare a 5 mM solution of ferrozine.
- Assay Procedure:
 - Add the L-Carnosine sample to a microplate well.
 - Add the FeCl₂ solution and incubate for a short period (e.g., 5 minutes) to allow chelation to occur.
 - Add the ferrozine solution to initiate the color-forming reaction. Ferrozine forms a stable magenta-colored complex with any Fe²⁺ that has not been chelated by **L-Carnosine**.
 - Incubate for 10 minutes at room temperature.
- Measurement and Calculation:
 - Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.
 - The chelating activity is calculated by comparing the absorbance of the samples with L-Carnosine to a control without the chelator. The percentage of iron (II) chelating activity is calculated using the formula: % Chelation = [(A_control A_sample) / A_control] x 100

Influence on Cellular Signaling Pathways

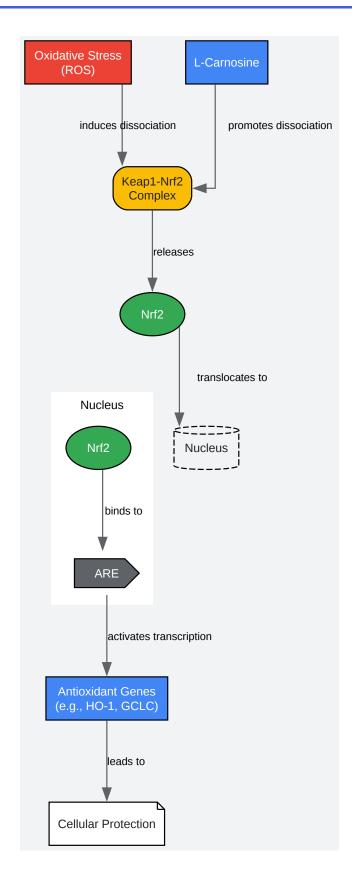
L-Carnosine's biological effects are mediated, in part, through its modulation of key cellular signaling pathways, particularly those related to oxidative stress and inflammation.



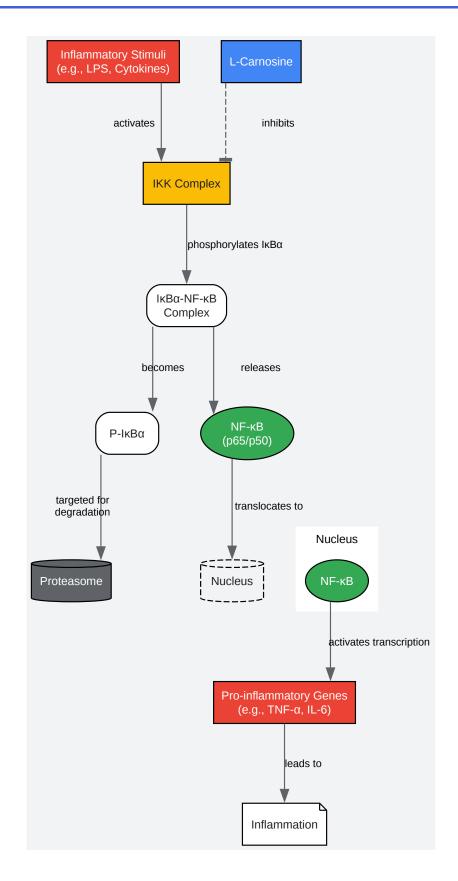
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, **L-Carnosine** can promote the activation of the Nrf2 pathway. It is suggested that **L-Carnosine** may interact with Keap1, the cytosolic repressor of Nrf2, leading to the release and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis.[4]









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